N-{2-[2-(4-biphenylylcarbonyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
Overview
Description
N-{2-[2-(4-biphenylylcarbonyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.18959167 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophilic Aminations with Oxaziridines
This area involves the use of oxaziridines for electrophilic aminations, making possible the synthesis of various nitrogen-containing compounds, including azines, hydrazines, and hydrazino acids. Such methodologies could be applicable for creating derivatives of N-{2-[2-(4-biphenylylcarbonyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide for potential use in medicinal chemistry or material science (Andreae & Schmitz, 1991).
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcase the potential for creating compounds with specific properties, such as crystal structures indicative of certain chemical interactions and stabilities. These derivatives were studied for their elemental compositions and potential intra-molecular interactions, providing a foundation for understanding how this compound might be modified or used in similar research contexts (Özer et al., 2009).
Hydrazone-based Hydrogel
Research on hydrazone-based hydrogels that are hydrolytically degradable in acidic environments illustrates the application of hydrazone linkages in creating materials with specific degradation profiles. Such materials could have implications in biomedical applications, such as drug delivery systems where controlled release is crucial. The crosslinker design and degradation studies could inform similar applications for this compound (Vetrik et al., 2011).
Antimicrobial Agents
The synthesis and characterization of certain N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and their potential as antimicrobial agents highlight the relevance of these compounds in developing new therapeutic agents. The antimicrobial activity against various bacteria and fungal strains suggests that modifications of the core structure of this compound could lead to novel antimicrobial compounds (Almutairi et al., 2018).
Properties
IUPAC Name |
N-[2-oxo-2-[2-(4-phenylbenzoyl)hydrazinyl]ethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20(15-23-21(27)18-9-5-2-6-10-18)24-25-22(28)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,27)(H,24,26)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOLVBSLXDBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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